Isometronidazole-D4

Description

Structure

3D Structure

Properties

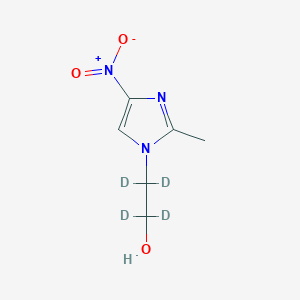

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXWJXPKLRYMHW-RRVWJQJTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and purification of Isometronidazole-D4

An In-depth Technical Guide to the Synthesis and Purification of Isometronidazole-D4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the (1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol), an isotopically labeled analog of isometronidazole. Isometronidazole is an isomer of the widely used antibiotic metronidazole and is often monitored as a related substance in pharmaceutical quality control. The deuterated form serves as an ideal internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry. This document outlines a proposed synthetic pathway, detailed experimental protocols, purification methodologies, and data presentation to aid researchers in the preparation and quality assessment of this compound.

Introduction

Isometronidazole, chemically known as 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol, is a structural isomer of metronidazole, differing in the position of the nitro group on the imidazole ring (position 4 instead of 5).[1] While metronidazole is the active pharmaceutical ingredient, isometronidazole is often present as an impurity and its levels are strictly controlled. The use of deuterated analogs of drug molecules and their impurities is a critical tool in drug development.[2][3] Specifically, Isometronidazole-D4, with deuterium atoms on the hydroxyethyl side chain, provides a stable, non-radioactive internal standard for bioanalytical assays, enabling precise quantification in complex biological matrices. The deuterium labeling offers a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal standard for mass spectrometry-based methods.

Proposed Synthesis of Isometronidazole-D4

The synthesis of Isometronidazole-D4 can be achieved through the N-alkylation of 2-methyl-4-nitroimidazole with a deuterated ethanol equivalent. A common method for the synthesis of the non-deuterated isometronidazole involves the reaction of 2-methyl-4-nitroimidazole with 2-bromoethanol.[1] By analogy, a plausible route for the deuterated version would involve using a deuterated counterpart, such as 2-bromoethanol-1,1,2,2-d4.

The proposed two-step synthesis is as follows:

-

Synthesis of the Precursor: Nitration of 2-methylimidazole to yield 2-methyl-4-nitroimidazole.

-

N-Alkylation: Reaction of 2-methyl-4-nitroimidazole with a deuterated C2-synthon to introduce the deuterated hydroxyethyl side chain.

Experimental Protocol: Synthesis of 2-methyl-4-nitroimidazole (Precursor)

The synthesis of the 4-nitroimidazole precursor is a critical first step. Various methods exist for the nitration of imidazole and its derivatives.[3] A general procedure using mixed acid is described below.

Materials:

-

2-methylimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%)

-

Ice

-

Sodium Hydroxide solution

Procedure:

-

Dissolve 2-methylimidazole in concentrated sulfuric acid in a flask, maintaining the temperature below 25°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the 2-methylimidazole solution in an ice bath and slowly add the nitrating mixture dropwise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH solution) to precipitate the product.

-

Filter the crude 2-methyl-4-nitroimidazole, wash with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of Isometronidazole-D4

This step involves the N-alkylation of the 2-methyl-4-nitroimidazole precursor. This procedure is adapted from known methods for the synthesis of isometronidazole and other N-alkylated nitroimidazoles.

Materials:

-

2-methyl-4-nitroimidazole

-

2-bromoethanol-1,1,2,2-d4 (or a similar deuterated 2-carbon synthon)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methyl-4-nitroimidazole (1 equivalent) in DMF, add potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 2-bromoethanol-1,1,2,2-d4 (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude Isometronidazole-D4.

Purification of Isometronidazole-D4

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. A combination of recrystallization and chromatographic techniques can be employed.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful purification.

General Protocol:

-

Transfer the crude Isometronidazole-D4 solid to a flask.

-

Select an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Add a minimal amount of the hot solvent to the crude product until it completely dissolves.

-

Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

Dry the crystals under vacuum. The purity can be assessed by measuring the melting point and by HPLC analysis.

Purification by HPLC

For achieving high purity, especially for use as an analytical standard, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

General Protocol:

-

Dissolve the partially purified Isometronidazole-D4 in a suitable solvent compatible with the HPLC mobile phase.

-

Develop an appropriate HPLC method using a reverse-phase column (e.g., C18). A typical mobile phase could consist of a gradient of water and acetonitrile with an acidic modifier like formic acid or phosphoric acid.

-

Inject the sample onto a preparative HPLC system.

-

Collect the fractions corresponding to the main product peak, guided by UV detection.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product.

-

Verify the purity of the final product using analytical HPLC.

Data Presentation

Quantitative data from the synthesis and purification should be systematically recorded and presented for clarity and reproducibility.

| Parameter | Result | Method of Analysis |

| Synthesis | ||

| Yield of 2-methyl-4-nitroimidazole | Expected: 70-85% | Gravimetric |

| Yield of crude Isometronidazole-D4 | Expected: 60-75% | Gravimetric |

| Purification | ||

| Purity after Recrystallization | >95% | HPLC |

| Final Purity after Prep-HPLC | >99% | HPLC |

| Characterization | ||

| Melting Point | To be determined | Melting Point Apparatus |

| Molecular Weight | 175.18 g/mol | Mass Spectrometry |

| Deuterium Incorporation | >98 atom % D | Mass Spectrometry / NMR |

| ¹H-NMR | Consistent with structure | NMR Spectroscopy |

| ¹³C-NMR | Consistent with structure | NMR Spectroscopy |

Note: Expected yields are based on typical outcomes for analogous reactions and may vary.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for Isometronidazole-D4.

Purification Workflow

Caption: Purification workflow for Isometronidazole-D4.

Conclusion

This guide provides a comprehensive framework for the . The proposed synthetic route, based on established chemical principles, offers a reliable method for obtaining the target compound. The detailed purification protocols are designed to yield a final product of high purity, suitable for use as an internal standard in demanding analytical applications. Researchers and drug development professionals can use this guide as a foundational resource for the in-house preparation of Isometronidazole-D4, facilitating advanced metabolic and pharmacokinetic studies.

References

Isometronidazole-D4: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination of Isometronidazole-D4. Isometronidazole-D4, a deuterium-labeled stable isotope of Isometronidazole, serves as a critical internal standard in pharmacokinetic and metabolic studies of the widely used antibiotic and antiprotozoal agent, Metronidazole. This guide details the analytical methodologies employed to ensure its chemical and isotopic purity, presents typical data in a structured format, and outlines the metabolic fate of its non-labeled counterpart.

Certificate of Analysis: Quantitative Data Summary

A Certificate of Analysis (CoA) for Isometronidazole-D4 provides essential information regarding its identity, purity, and quality. The following tables summarize typical quantitative data found on a CoA from various suppliers.

Table 1: General Specifications

| Parameter | Specification | Source |

| Chemical Formula | C₆H₅D₄N₃O₃ | N/A |

| Molecular Weight | 175.18 g/mol | N/A |

| Appearance | White to Off-White Solid | N/A |

Table 2: Purity and Isotopic Enrichment

| Analysis | Method | Result | Source |

| Chemical Purity | HPLC | ≥98% | N/A |

| Isotopic Purity (Atom % D) | Mass Spectrometry / NMR | ≥98% | N/A |

| Isotopic Enrichment | N/A | No Unlabeled Isometronidazole Detected | N/A |

Experimental Protocols for Purity Determination

The purity of Isometronidazole-D4 is assessed through a combination of chromatographic and spectroscopic techniques. These methods are crucial for confirming the chemical identity, quantifying impurities, and determining the degree of deuterium incorporation.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is employed to separate Isometronidazole-D4 from any non-labeled Isometronidazole, synthetic precursors, or degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.[1]

-

Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., 5mmol/L KH₂PO₄, pH 4.0) in a 10:90 ratio.[1] Another reported mobile phase is 0.01% trifluoroacetic acid in water and acetonitrile (85:15, v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is generally applied.

-

Detection: UV detection at a wavelength of 320 nm is suitable for Isometronidazole.[1]

-

Sample Preparation: A stock solution of Isometronidazole-D4 is prepared in the mobile phase or a suitable solvent like methanol. Serial dilutions are made to establish a calibration curve.

-

Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to Isometronidazole-D4 is recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is a powerful technique for determining the isotopic enrichment of Isometronidazole-D4. It allows for the differentiation of molecules based on their mass-to-charge ratio, thus enabling the quantification of deuterated and non-deuterated species. A highly sensitive, selective, and rugged LC-MS/MS method has been described for the quantification of metronidazole in human plasma using Isometronidazole-d4 as an internal standard.

Methodology:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Sample Preparation: The Isometronidazole-D4 sample is dissolved in a suitable solvent, typically the mobile phase used for LC.

-

Chromatographic Separation: An ACE C18 column (100 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 10.0 mM ammonium formate in water (pH 4.0) (80:20, v/v) can be used.

-

Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) for Isometronidazole-D4 is selected, and its fragmentation to a specific product ion (Q3) is monitored.

-

Precursor Ion (Q1): m/z 176.1 (for [M+H]⁺ of Isometronidazole-D4)

-

Product Ion (Q3): A characteristic fragment ion is selected for quantification.

-

-

Data Analysis: The isotopic purity is determined by comparing the ion intensity of the deuterated species (m/z 176.1) with that of any detected non-deuterated Isometronidazole (m/z 172.1).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment

NMR spectroscopy provides detailed information about the molecular structure of Isometronidazole-D4 and can be used to confirm the position of the deuterium labels and assess isotopic purity.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent that does not contain exchangeable protons, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.

-

Internal Standard: An internal standard with a known concentration and a distinct signal, such as maleic acid, can be used for quantitative analysis.

-

¹H-NMR Analysis: The ¹H-NMR spectrum is recorded. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the successful labeling. The integration of the remaining proton signals relative to the internal standard can be used to quantify the compound. For metronidazole, a signal at 8.06 ppm in DMSO-d6 can be used for quantification.

-

²H-NMR Analysis (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their presence and providing information about their chemical environment.

-

Data Analysis: The isotopic enrichment is determined by comparing the integrals of the signals corresponding to the deuterated positions with any residual proton signals at those positions in the ¹H-NMR spectrum.

Visualizations: Workflows and Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the comprehensive analysis of Isometronidazole-D4 purity.

Caption: General workflow for Isometronidazole-D4 purity analysis.

Metabolic Pathway of Metronidazole

Isometronidazole-D4 is used as an internal standard to study the metabolism of Metronidazole. The metabolic pathway of Metronidazole primarily involves oxidation and conjugation reactions in the liver.

Caption: Major metabolic pathways of Metronidazole in humans.

This technical guide provides a foundational understanding of the analytical chemistry behind the certification of Isometronidazole-D4. For researchers and drug development professionals, a thorough comprehension of these principles is paramount for ensuring the accuracy and reliability of experimental data in which this stable isotope-labeled standard is employed.

References

A Technical Guide to Isometronidazole-D4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isometronidazole-D4, a deuterated analog of isometronidazole, for research purposes. It covers commercial supplier specifications, a detailed experimental protocol for its application as an internal standard in pharmacokinetic studies, and visual diagrams to illustrate key concepts and workflows.

Commercial Suppliers and Product Specifications

Isometronidazole-D4 is available from several commercial suppliers, each offering the product with specific characteristics. The following table summarizes the quantitative data from prominent suppliers to facilitate comparison.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment | Available Pack Sizes |

| LGC Standards | TRC-I821342-50MG[1] | 2469037-64-5[1] | C₆D₄H₅N₃O₃[1] | 175.1786[1] | Not specified | Not specified | 50 mg[1] |

| LGC Standards | CDN-D-7913 | 2469037-64-5 | C₆D₄H₅N₃O₃ | 175.1786 | min 98% | 98 atom % D | 0.005 g, 0.01 g |

| ESS (Expert Synthesis Solutions) | ESS0388 | 705-19-1 (unlabelled) | C₆H₅D₄N₃O₃ | 175.18 | 99.4% by HPLC | 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |

| ESS (Expert Synthesis Solutions) | ESS0389 (HCl salt) | 705-19-1 (unlabelled free base) | C₆H₆D₄ClN₃O₃ | 211.64 | 95.7% by HPLC | 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |

| CDN Isotopes | D-7913 | 2469037-64-5 | Not specified | 175.18 | Not specified | 98 atom % D | 0.005 g, 0.01 g |

Experimental Protocol: Use of Isometronidazole-D4 as an Internal Standard for Pharmacokinetic Studies by LC-MS

The primary application of Isometronidazole-D4 is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of isometronidazole concentrations in biological matrices. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Objective: To determine the concentration of isometronidazole in plasma samples from a pharmacokinetic study.

Materials:

-

Isometronidazole-D4 (from a selected supplier)

-

Isometronidazole reference standard

-

Control plasma (e.g., human, rat)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Microcentrifuge tubes

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Methodology:

-

Preparation of Stock Solutions:

-

Isometronidazole-D4 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Isometronidazole-D4 and dissolve it in 1 mL of methanol or ACN.

-

Isometronidazole (Analyte) Stock Solution (1 mg/mL): Accurately weigh 1 mg of isometronidazole and dissolve it in 1 mL of methanol or ACN.

-

-

Preparation of Working Solutions:

-

IS Working Solution (e.g., 100 ng/mL): Prepare by serial dilution of the IS stock solution with ACN:water (50:50, v/v).

-

Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions from the analyte stock solution to create calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL in control plasma.

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (unknown, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of cold ACN to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Isometronidazole: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined based on the instrument and tuning)

-

Isometronidazole-D4: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Expected to be +4 Da higher than the unlabeled analyte)

-

-

Optimize collision energies and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both isometronidazole and Isometronidazole-D4.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of isometronidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between isometronidazole and its deuterated form.

Caption: Experimental workflow for a pharmacokinetic study using Isometronidazole-D4.

Caption: Relationship between Isometronidazole and its deuterated form.

References

The Gold Standard in Bioanalysis: A Technical Guide to Isometronidazole-D4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the precision and accuracy of measurements are paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical methods. This technical guide provides an in-depth exploration of the mechanism of action of isometronidazole-D4, a deuterated analog of the antibiotic metronidazole, as an internal standard. We will delve into its physicochemical properties, detail experimental protocols, and present quantitative data to illustrate its application in the accurate quantification of metronidazole in biological matrices.

The Core Principle: Mitigating Variability with a Stable Isotope-Labeled Internal Standard

The fundamental role of an internal standard (IS) in quantitative analysis is to compensate for the inherent variability in an analytical workflow.[1] From sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer, each step can introduce potential sources of error. An ideal internal standard closely mimics the chemical and physical properties of the analyte of interest, thereby experiencing similar variations throughout the analytical process.

Isometronidazole-D4, in which four hydrogen atoms on the ethyl group of metronidazole are replaced with deuterium, is considered the "gold standard" for the quantification of metronidazole. This is because the substitution of hydrogen with deuterium results in a molecule that is chemically almost identical to metronidazole but with a different mass-to-charge ratio (m/z). This subtle yet significant difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical nature ensures they behave similarly during the analytical process.

The primary advantages of using a deuterated internal standard like isometronidazole-D4 include:

-

Correction for Matrix Effects: Biological matrices such as plasma are complex and can contain endogenous components that interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because isometronidazole-D4 co-elutes with metronidazole and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Extraction Inefficiencies: During sample preparation, such as liquid-liquid extraction, the recovery of the analyte may not be 100%. Isometronidazole-D4, with its similar polarity and solubility, will have a comparable extraction recovery to metronidazole. By measuring the ratio of the analyte to the internal standard, any losses during extraction are accounted for.

-

Correction for Instrumental Variability: Fluctuations in injection volume, ionization source conditions, and detector response can affect the analyte signal. As the internal standard is subjected to the same instrumental conditions, the ratio of the analyte to the internal standard remains constant, ensuring the precision of the measurement.

Quantitative Data for Metronidazole Analysis

The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the quantification of metronidazole using isometronidazole-D4 as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |

| Metronidazole | 172.1 | 128.1 | ~2.1 |

| Isometronidazole-D4 | 176.1 | 132.1 | ~2.1 |

| Parameter | Value | Reference |

| Linearity Range | 0.01 - 10.0 µg/mL in human plasma | [2] |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | [2] |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Accuracy (% Bias) | Within ±15% |

Experimental Protocol: Quantification of Metronidazole in Human Plasma

This section provides a detailed methodology for the quantification of metronidazole in human plasma using isometronidazole-D4 as an internal standard, based on established and validated methods.

Preparation of Stock and Working Solutions

-

Metronidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metronidazole reference standard in methanol.

-

Isometronidazole-D4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of isometronidazole-D4 in methanol.

-

Metronidazole Working Solutions: Prepare a series of working solutions by serially diluting the metronidazole stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Isometronidazole-D4 Working Solution (e.g., 1 µg/mL): Dilute the isometronidazole-D4 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration that provides a stable and appropriate signal intensity in the mass spectrometer.

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add a specified volume of the isometronidazole-D4 working solution and vortex briefly.

-

Add a suitable organic extraction solvent, such as ethyl acetate.

-

Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10.0 mM ammonium formate in water, pH 4.00) and an organic component (e.g., acetonitrile) in a ratio suitable for achieving good chromatographic separation (e.g., 20:80 v/v).[2]

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally employed.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for metronidazole and its deuterated internal standard.

-

MRM Transitions:

-

Metronidazole: Monitor the transition of the precursor ion (m/z 172.1) to the product ion (m/z 128.1).

-

Isometronidazole-D4: Monitor the transition of the precursor ion (m/z 176.1) to the product ion (m/z 132.1).

-

-

Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity and stability for both the analyte and the internal standard.

Visualizing the Workflow and Rationale

To further elucidate the role of isometronidazole-D4 and the analytical process, the following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflow.

Caption: Logical workflow of using Isometronidazole-D4 as an internal standard.

Caption: Step-by-step experimental workflow for plasma sample analysis.

Conclusion

The use of isometronidazole-D4 as an internal standard represents a critical component of a robust and reliable bioanalytical method for the quantification of metronidazole. Its near-identical chemical and physical properties to the analyte ensure that it effectively tracks and corrects for variability introduced during sample preparation, chromatography, and mass spectrometric detection. This technical guide has provided a comprehensive overview of the mechanism of action, essential quantitative data, and a detailed experimental protocol to aid researchers, scientists, and drug development professionals in the successful implementation of this gold-standard approach in their bioanalytical workflows. By adhering to these principles and methodologies, the accuracy, precision, and reliability of metronidazole quantification in biological matrices can be significantly enhanced.

References

molecular weight and formula of Isometronidazole-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Isometronidazole-D4, a deuterated isotopologue of isometronidazole. The data and protocols herein are intended to support research and development activities where a stable isotope-labeled internal standard is required for quantitative analysis.

Core Physicochemical Data

The fundamental properties of Isometronidazole-D4 are summarized in the table below, providing a clear reference for its chemical identity and characteristics.

| Property | Value | Citations |

| Chemical Name | 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol-1,1,2,2-D4 | [1] |

| Molecular Formula | C₆D₄H₅N₃O₃ | [1] |

| Molecular Weight | 175.18 g/mol | [2][3][4] |

| CAS Number | 2469037-64-5 | |

| Unlabeled CAS Number | 705-19-1 | |

| Isotopic Enrichment | ≥98 atom % D | |

| Appearance | White to Off-White Solid |

Rationale for Use in Quantitative Analysis

Isometronidazole-D4 serves as an ideal internal standard for the quantification of isometronidazole in biological matrices using mass spectrometry. Deuterated standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to their unlabeled counterparts. This ensures they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery, effectively compensating for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Isometronidazole in Human Plasma by LC-MS/MS

This section details a representative method for the quantification of isometronidazole in human plasma using Isometronidazole-D4 as an internal standard (IS). This protocol is adapted from established bioanalytical methods for similar analytes.

Materials and Reagents

-

Isometronidazole (analyte)

-

Isometronidazole-D4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Human plasma (blank)

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Spike with 10 µL of Isometronidazole-D4 working solution (concentration to be optimized based on expected analyte levels).

-

Add a suitable organic solvent for extraction (e.g., ethyl acetate or a mixture of ethyl acetate and acetonitrile).

-

Vortex vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 4000 x g) for 10 minutes to pellet precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 200 µL of 50:50 acetonitrile:water).

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) is suitable for separation.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate with pH adjusted by formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard (Isometronidazole-D4). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of isometronidazole in the unknown samples is then determined from this curve.

Visualizations

Logical Relationship of Isometronidazole-D4 to its Analyte

References

Navigating the Solubility Landscape of Isometronidazole-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isometronidazole-D4, a deuterated isotopologue of isometronidazole, is a critical tool in pharmacokinetic and metabolic studies. However, a significant data gap exists in the public domain regarding its solubility in common laboratory solvents. This technical guide directly addresses this challenge by providing a comprehensive, generalized experimental protocol for determining the solubility of Isometronidazole-D4. While specific quantitative data is not currently available in published literature, this document equips researchers with the necessary methodology to generate this crucial data in-house. The guide details the widely accepted shake-flask method followed by quantitative analysis, and includes a visual workflow to aid in experimental design.

Introduction: The Challenge of Isometronidazole-D4 Solubility

Isometronidazole-D4 is the deuterium-labeled version of isometronidazole, a nitroimidazole antibiotic. The inclusion of deuterium atoms provides a distinct mass signature, making it an invaluable internal standard for mass spectrometry-based bioanalytical assays. Despite its importance, readily available data on the solubility of Isometronidazole-D4 is scarce. This lack of information presents a hurdle for researchers in formulating stock solutions, preparing calibration standards, and designing in vitro and in vivo experiments.

This guide provides a robust framework for researchers to systematically determine the solubility of Isometronidazole-D4 in various solvents. The methodologies described are based on well-established principles of solubility determination for small molecules.

Physicochemical Properties of Isometronidazole-D4

| Property | Value |

| Molecular Formula | C₆H₅D₄N₃O₃ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to Off-White Solid |

| Purity (Typical) | ≥98% |

| Storage Conditions | Store at room temperature, protected from light and moisture. |

Note: The information in this table is compiled from various chemical supplier catalogs and should be confirmed with the specific batch's certificate of analysis.

Experimental Protocol for Solubility Determination

The following protocol outlines the equilibrium solubility determination using the shake-flask method, a gold-standard technique in the pharmaceutical sciences.[1]

Materials and Equipment

-

Isometronidazole-D4 (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator capable of constant temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade) and degassed if necessary for the analytical method.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 1 mL). Add an excess amount of Isometronidazole-D4 to each vial. An amount that is visibly in excess after equilibration is sufficient.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticulates. The filter material should be chemically compatible with the solvent and have low compound binding.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of Isometronidazole-D4. A calibration curve should be prepared using standards of known concentrations.

Data Analysis and Presentation

The solubility is calculated from the concentration of the saturated solution determined in the quantification step, taking into account the dilution factor. The results should be expressed in appropriate units, such as mg/mL or mol/L. It is recommended to perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.

Table for Recording Solubility Data:

| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| Water | 25 | |||||

| Ethanol | 25 | |||||

| Methanol | 25 | |||||

| DMSO | 25 | |||||

| DMF | 25 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of Isometronidazole-D4 solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathways and Logical Relationships

A search of scientific literature did not reveal any established signaling pathways directly involving Isometronidazole-D4. As a deuterated analog, its primary application is as an internal standard in analytical methods to quantify its non-deuterated counterpart, isometronidazole. The biological activity and associated signaling pathways are expected to be identical to those of isometronidazole. Therefore, a diagram specific to Isometronidazole-D4's signaling pathways cannot be provided.

Conclusion

While direct, quantitative solubility data for Isometronidazole-D4 remains elusive in publicly accessible databases, this guide provides the necessary tools for its determination. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data, thereby facilitating the effective use of this important analytical standard in drug development and research. The provision of a structured methodology and a clear workflow diagram aims to empower scientists to overcome the current data gap and advance their research objectives.

References

Isometronidazole-D4: A Technical Guide to Isotopic Enrichment and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and stability of Isometronidazole-D4, a deuterated analog of the antibiotic isometronidazole. The incorporation of deuterium can offer advantages in drug metabolism and pharmacokinetic studies, making a thorough understanding of its quality attributes—specifically isotopic purity and stability—critical for its application in research and development.

Isotopic Enrichment and Purity of Isometronidazole-D4

Isometronidazole-D4 is synthesized to have deuterium atoms specifically incorporated into its structure, typically in the N-ethanol side chain. The level of deuterium incorporation (isotopic enrichment) and the overall chemical purity are key quality parameters. The following table summarizes representative quantitative data for commercially available Isometronidazole-D4.

| Parameter | Specification | Analytical Method | Reference |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry / NMR | [1] |

| 99% atom D | Mass Spectrometry / NMR | [2][3] | |

| Chemical Purity | ≥ 99.4% | HPLC | [2] |

| ≥ 95.7% (as HCl salt) | HPLC | [3] | |

| Appearance | White to Off-White Solid | Visual Inspection |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Isometronidazole-D4. The following sections outline key experimental protocols for determining isotopic enrichment and stability.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

This protocol describes a method for quantifying the level of deuterium incorporation in Isometronidazole-D4.

Objective: To determine the isotopic distribution and calculate the atom percent deuterium enrichment of Isometronidazole-D4.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Isometronidazole-D4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimize the signal for the [M+H]⁺ ion of Isometronidazole-D4.

-

Acquire data in full scan mode over a mass range that includes the expected molecular ions of unlabeled, partially deuterated, and fully deuterated Isometronidazole.

-

-

Data Acquisition and Analysis:

-

Infuse the sample solution directly into the mass spectrometer.

-

Acquire the mass spectrum, ensuring sufficient resolution to distinguish between the different isotopologues.

-

Identify the monoisotopic peaks corresponding to the unlabeled (d0), and deuterated (d1, d2, d3, d4) species.

-

Calculate the percentage of each isotopologue based on their relative peak intensities.

-

The isotopic enrichment (Atom % D) can be calculated using the following formula: Atom % D = [(Σ (n * I_n)) / (4 * Σ I_n)] * 100 where 'n' is the number of deuterium atoms in an isotopologue and 'I_n' is the intensity of that isotopologue's peak.

-

Stability Indicating HPLC Method

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of Isometronidazole-D4 and monitor its degradation over time.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of Isometronidazole-D4 and its potential degradation products.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 271 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Isometronidazole-D4 reference standard in the mobile phase at a concentration of 100 µg/mL.

-

Prepare sample solutions of Isometronidazole-D4 from stability studies at a similar concentration.

-

-

Method Validation:

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Specificity should be demonstrated by analyzing stressed samples (see forced degradation protocol) to ensure that degradation products do not interfere with the main peak.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the peak corresponding to Isometronidazole-D4 and any degradation products based on their retention times.

-

The stability of the compound is determined by monitoring the decrease in the peak area of Isometronidazole-D4 and the increase in the peak areas of any degradation products over time.

-

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

Objective: To investigate the degradation profile of Isometronidazole-D4 under various stress conditions.

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of Isometronidazole-D4 in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified period.

-

Photolytic Degradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis:

-

Analyze the stressed samples at different time points using the validated stability-indicating HPLC method.

-

Characterize any significant degradation products using techniques such as LC-MS/MS to elucidate their structures.

-

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of Isometronidazole-D4.

Caption: Quality Control Workflow for Isometronidazole-D4.

Caption: Potential Degradation Pathways of Isometronidazole-D4.

References

In-Depth Technical Guide: The Background and Discovery of Deuterated Metronidazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metronidazole is a cornerstone antimicrobial agent for anaerobic bacterial and protozoal infections. However, its clinical use can be associated with drawbacks such as a relatively short half-life and potential for toxicity. Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, presents a promising strategy to modulate the pharmacokinetic profile of metronidazole, potentially leading to improved therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the background, discovery, synthesis, and characterization of deuterated metronidazole isomers. It delves into the scientific rationale behind deuteration, detailed experimental protocols, and comparative data, offering valuable insights for researchers and professionals in drug development.

Introduction: The Rationale for Deuterating Metronidazole

The therapeutic utility of metronidazole is well-established; however, opportunities for optimization exist.[1][2] The principle behind deuterating pharmaceuticals lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This can slow down the rate of drug metabolism, particularly for compounds where C-H bond breaking is the rate-limiting step in their metabolic cascade.[3]

Metronidazole has a reported half-life of approximately 6.5 to 8 hours.[2] Its metabolism in the human liver is primarily mediated by cytochrome P450 enzymes, with CYP2A6 identified as the main catalyst for the formation of its major metabolite, 2-hydroxymetronidazole. By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, it is possible to decrease the rate of metabolism, thereby increasing the drug's half-life and systemic exposure. This could potentially lead to less frequent dosing, improved patient compliance, and a reduction in the formation of metabolites that may contribute to adverse effects.

Synthesis and Discovery of Deuterated Metronidazole Isomers

Research into deuterated metronidazole has led to the synthesis and characterization of different isomers, primarily focusing on deuteration of the methyl group (metronidazole-d3) and the ethylene glycol side chain (metronidazole-d4).

Metronidazole-d3 (2-(methyl-d3)-5-nitro-1H-imidazole-1-ethanol)

A significant portion of the available literature focuses on the synthesis of metronidazole deuterated at the 2-methyl position.

Experimental Protocol: Synthesis of Metronidazole-d3

This protocol describes a method for the deuteration of the methyl group of metronidazole.

-

Materials: Metronidazole, Deuterium Oxide (D₂O), Benzoic Acid, Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄), 99.9% Ethanol.

-

Procedure:

-

In a round-bottom flask, combine metronidazole (0.0342 g, 0.2 mmol), benzoic acid (0.0049 g, 0.04 mmol), and 1 mL of D₂O.

-

The reaction mixture is refluxed at 120°C for 48 hours under a nitrogen atmosphere.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled and neutralized with a saturated NaHCO₃ solution.

-

The product is extracted three times with ethyl acetate (3 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄.

-

The solvent is removed by distillation under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from 99.9% ethanol.

-

-

Yield and Characterization:

-

Yield: 90%

-

Appearance: Light brown solid

-

Melting Point: 166-168°C

-

Rf value: 0.6 (Toluene: Chloroform: Methanol (3.0:2.0:0.6 v/v))

-

Metronidazole-d4 (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1,1,2,2-d4-ol)

Analytical Characterization

A combination of spectroscopic techniques is essential for confirming the identity and isotopic purity of deuterated metronidazole isomers.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium by observing the mass shift compared to the unlabeled compound.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Data |

| Metronidazole | C₆H₉N₃O₃ | 171.15 | m/z 171 (M+) |

| Metronidazole-d3 | C₆H₆D₃N₃O₃ | 174.17 | m/z 174 (M+) |

| Metronidazole-d4 | C₆H₅D₄N₃O₃ | 175.18 | m/z 175 (M+) |

Fragmentation Analysis: The fragmentation patterns in mass spectrometry can also provide information about the location of the deuterium atoms. For instance, in metronidazole, a common fragment corresponds to the loss of the hydroxyethyl group (m/z 128). In metronidazole-d4, the mass of this fragment would be expected to remain at m/z 128, while the fragment containing the deuterated side chain would show a mass shift. Conversely, in metronidazole-d3, the fragment at m/z 128 would shift to m/z 131.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the specific sites of deuteration.

¹H NMR: The absence of proton signals at specific chemical shifts in the ¹H NMR spectrum is a clear indicator of deuterium substitution.

| Compound | Imidazole-H (s) | -OH (s) | O-CH₂ (t) | N-CH₂ (t) | -CH₃ (s) |

| Metronidazole | ~8.05 ppm | ~7.45 ppm | ~4.73 ppm | ~4.63 ppm | ~2.50 ppm |

| Metronidazole-d3 | ~8.05 ppm | ~7.45 ppm | ~4.73 ppm | ~4.63 ppm | Absent |

| Metronidazole-d4 | ~8.05 ppm | ~7.45 ppm | Absent | Absent | ~2.50 ppm |

¹³C NMR: In ¹³C NMR, the signal for a carbon attached to deuterium appears as a multiplet (due to C-D coupling) and is often of lower intensity compared to a carbon attached to a proton.

Infrared (IR) Spectroscopy

IR spectroscopy can detect the presence of C-D bonds, which have a characteristic stretching frequency at a lower wavenumber (around 2100-2250 cm⁻¹) compared to C-H bonds (around 2800-3000 cm⁻¹). For metronidazole-d3, a C-D stretching band would be observed, confirming deuteration of the methyl group.

Mechanism of Action and Potential Impact of Deuteration

The antimicrobial activity of metronidazole is a result of a reductive activation process that occurs in anaerobic organisms.

Reductive Activation Pathway

The following diagram illustrates the step-by-step activation of metronidazole and its subsequent interaction with DNA.

Caption: Reductive activation pathway of metronidazole in anaerobic bacteria.

Deuteration is not expected to directly interfere with this activation mechanism, as it does not involve the breaking of the deuterated C-D bonds. The antimicrobial efficacy of deuterated metronidazole is therefore anticipated to be comparable to its non-deuterated counterpart, which has been confirmed by in vitro studies.

Pharmacokinetics and Metabolism

The primary motivation for deuterating metronidazole is to alter its pharmacokinetic profile.

In Vitro and In Vivo Data

While comprehensive clinical data on the pharmacokinetics of deuterated metronidazole isomers in humans is limited, preclinical data and studies on other deuterated drugs provide a strong basis for anticipated effects.

| Parameter | Metronidazole | Deuterated Metronidazole (Predicted/Observed) | Reference |

| Half-life (t½) | ~6.5 - 8 hours | Expected to be longer | |

| Metabolism | Primarily by CYP2A6 (hydroxylation) | Slower rate of metabolism | |

| Antimicrobial Activity | Potent against anaerobes | Equipotent or slightly better anaerobic and anti-tubercular activity |

Experimental Protocol: LC-MS/MS for Quantification in Plasma

A sensitive and robust LC-MS/MS method is crucial for pharmacokinetic studies.

-

Sample Preparation:

-

Plasma samples (100 µL) are mixed with an internal standard (e.g., metronidazole-d4 for the analysis of non-deuterated metronidazole).

-

Liquid-liquid extraction is performed using an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

-

-

Chromatography:

-

Column: ACE C18 (100 × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10.0 mM ammonium formate, pH 4.0).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

-

Conclusion and Future Directions

The deuteration of metronidazole represents a viable strategy for developing a next-generation antimicrobial with potentially improved pharmacokinetic properties. The synthesis of deuterated isomers, such as metronidazole-d3, has been successfully demonstrated, and analytical methods for their characterization are well-established. While in vitro studies have shown that deuteration does not compromise, and may even enhance, the antimicrobial activity, further in vivo pharmacokinetic and efficacy studies are warranted. The development of deuterated metronidazole isomers could lead to a therapeutic agent with a longer half-life, allowing for reduced dosing frequency and potentially a better safety profile. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of these promising compounds.

References

Methodological & Application

Application Note: Quantification of Metronidazole in Human Plasma using Isometronidazole-D4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metronidazole is a widely used antibiotic effective against anaerobic bacteria and certain parasites. Accurate quantification of metronidazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metronidazole in human plasma, utilizing Isometronidazole-D4 as an internal standard (IS) to ensure accuracy and precision. The use of a stable isotope-labeled internal standard like Isometronidazole-D4 is advantageous as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.[1]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Metronidazole (Reference Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Water (LC-MS grade)

-

Human plasma (blank, drug-free)

-

Ethyl acetate

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare individual stock solutions of metronidazole and Isometronidazole-D4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the metronidazole stock solution with a mixture of acetonitrile and water to create calibration curve (CC) standards.

-

Internal Standard Working Solution: Dilute the Isometronidazole-D4 stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of metronidazole.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for extracting metronidazole from human plasma.[5]

-

Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

-

Add a specified volume of the Isometronidazole-D4 working solution to each tube (except for blank samples).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of metronidazole and Isometronidazole-D4.

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | ACE C18 (100 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Run Time | Approximately 3.0 minutes |

Mass Spectrometry (MS) System:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Ion Source Temp. | 500°C |

| Multiple Reaction Monitoring (MRM) Transitions: | See table below |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Metronidazole | 172.1 | 128.1 |

| Isometronidazole-D4 (IS) | 176.1 | 132.1 |

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 0.01 - 10.0 µg/mL in human plasma |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

The intra- and inter-day precision and accuracy are determined by analyzing QC samples at three different concentration levels on the same day and on different days, respectively.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.03 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 4.0 | < 15 | 85-115 | < 15 | 85-115 |

| High | 8.0 | < 15 | 85-115 | < 15 | 85-115 |

| Acceptance criteria as per FDA guidelines for bioanalytical method validation. |

Table 3: Recovery

The extraction recovery of metronidazole and the internal standard is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

| Analyte | Mean Extraction Recovery (%) |

| Metronidazole | 76.5 - 82.1 |

| Isometronidazole-D4 | Consistent and reproducible |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow, from sample receipt to final data analysis.

Caption: LC-MS/MS analytical workflow for metronidazole quantification.

Conclusion

The described LC-MS/MS method using Isometronidazole-D4 as an internal standard provides a sensitive, selective, and reliable approach for the quantification of metronidazole in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data integrity.

References

- 1. lcms.cz [lcms.cz]

- 2. esschemco.com [esschemco.com]

- 3. Isometronidazole-D4 | TRC-I821342-50MG | LGC Standards [lgcstandards.com]

- 4. esschemco.com [esschemco.com]

- 5. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Isometronidazole-D4 in Biological Samples using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Isometronidazole-D4 in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isometronidazole-D4 is a deuterated isotopologue of metronidazole, a widely used antibiotic, and serves as an ideal internal standard for pharmacokinetic and bioequivalence studies of metronidazole.[1][2] The protocol described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high precision, accuracy, and throughput.

Introduction

Metronidazole is a crucial therapeutic agent for treating anaerobic bacterial and protozoal infections.[2] Accurate quantification of metronidazole in biological samples is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for assessing the bioequivalence of generic formulations.[1] The use of a stable isotope-labeled internal standard, such as Isometronidazole-D4, is the gold standard in quantitative bioanalysis using mass spectrometry.[3] It effectively corrects for variability during sample preparation and potential matrix effects, leading to more reliable and accurate results. This document provides a detailed protocol for the extraction and quantification of Isometronidazole-D4, which is directly applicable to the analysis of metronidazole in biological samples.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the efficient extraction of Isometronidazole-D4 from plasma samples.

Protocol:

-

Thaw plasma samples at room temperature.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add the appropriate volume of working internal standard solution (if Isometronidazole-D4 is not the analyte of interest but the internal standard for metronidazole). For the analysis of Isometronidazole-D4 as the analyte, a different internal standard would be required.

-

Vortex the samples for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and dichloromethane).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

LC Conditions:

| Parameter | Value |

| Column | ACE C18 (100 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 10.0 mM Ammonium Formate in water, pH 4.00 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 80% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 3.0 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Nebulizer Gas | 50 psi |

| Heater Gas | 50 psi |

MRM Transitions:

| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) |

| Metronidazole | 172.1 | 128.1 | 200 |

| Isometronidazole-D4 | 176.1 | 132.1 | 200 |

Note: The specific mass transitions for Isometronidazole-D4 are inferred based on the structure of metronidazole and the addition of four deuterium atoms. These may need to be optimized on the specific instrument being used.

Workflow Diagram

References

- 1. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isometronidazole-D4 Solution Preparation in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometronidazole-D4, a deuterium-labeled analog of metronidazole, is a critical internal standard for the accurate quantification of metronidazole in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is preferred as it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and instrument response, leading to enhanced precision and accuracy. This document provides detailed protocols for the preparation of Isometronidazole-D4 solutions for use in quantitative analysis.

Physicochemical Properties of Isometronidazole-D4

A clear understanding of the physicochemical properties of Isometronidazole-D4 is fundamental to its proper handling and use.

| Property | Value | Reference |

| Chemical Formula | C₆H₅D₄N₃O₃ | [1] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Isotopic Purity | Typically ≥98% atom D | [3] |

| Chemical Purity | Typically ≥98% by HPLC | [3] |

| Solubility | Expected to be freely soluble in methanol and acetonitrile. | Inferred from metronidazole solubility. |

Experimental Protocols

Materials and Reagents

-

Isometronidazole-D4 (solid form, purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated micropipettes and sterile, disposable tips

-

Amber glass vials with PTFE-lined caps for storage

-

Vortex mixer

-

Sonicator

Preparation of Isometronidazole-D4 Stock Solution (1 mg/mL)

This protocol outlines the preparation of a primary stock solution. It is crucial to handle the deuterated standard with care to prevent contamination and degradation.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 1 mg/mL Isometronidazole-D4 stock solution.

Detailed Steps:

-

Acclimatization: Allow the container of Isometronidazole-D4 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh approximately 1 mg of Isometronidazole-D4 using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed standard into a 1 mL Class A volumetric flask. Add approximately 0.7 mL of methanol.

-

Mixing: Vortex the flask for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.

-

Final Volume Adjustment: Allow the solution to return to room temperature, then carefully add methanol to the 1 mL mark. Invert the flask several times to ensure homogeneity.

-

Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store at ≤ -20°C for long-term stability.

Calculation Example for Stock Solution Concentration:

-

Mass of Isometronidazole-D4: 1.05 mg

-

Final Volume: 1.00 mL

-

Concentration: 1.05 mg / 1.00 mL = 1.05 mg/mL

Preparation of Isometronidazole-D4 Working Solutions

Working solutions are prepared by diluting the stock solution to a concentration suitable for spiking into calibration standards, quality controls, and unknown samples. A typical working concentration is in the ng/mL range.

Workflow for Working Solution Preparation

Caption: Workflow for preparing Isometronidazole-D4 working solutions.

Detailed Steps for a 100 ng/mL Working Solution:

-

Intermediate Dilution (e.g., to 10 µg/mL):

-

Allow the 1 mg/mL stock solution to thaw and reach room temperature.

-

Pipette 10 µL of the stock solution into a 1 mL volumetric flask.

-

Dilute to the mark with a suitable solvent (e.g., 50:50 methanol:water or acetonitrile). This results in a 10 µg/mL intermediate solution.

-

-

Final Working Solution (100 ng/mL):

-